An In-depth Technical Guide on the Mechanism of Action of 2-Aminoethoxydiphenyl Borate (2-APB) on IP3 Receptors
An In-depth Technical Guide on the Mechanism of Action of 2-Aminoethoxydiphenyl Borate (2-APB) on IP3 Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Aminoethoxydiphenyl borate (B1201080) (2-APB) is a widely utilized, membrane-permeable modulator of intracellular calcium (Ca²⁺) signaling, primarily known for its effects on the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R). Its complex and often dose-dependent actions make it a valuable tool for dissecting Ca²⁺ signaling pathways, but also necessitate careful experimental design and interpretation. This technical guide provides a comprehensive overview of the mechanism of action of 2-APB on IP3 receptors, including its dual modulatory effects, isoform selectivity, and off-target activities. Detailed experimental protocols for key assays are provided, along with a quantitative summary of its effects and visual representations of the involved signaling pathways and experimental workflows.
Core Mechanism of Action on IP3 Receptors
2-APB exerts a complex, concentration-dependent modulation of IP3 receptor activity. It is most commonly described as an inhibitor of IP3-induced Ca²⁺ release. However, its pharmacological profile is multifaceted, extending beyond simple antagonism.
1.1. Inhibition of IP3-Induced Ca²⁺ Release:
At micromolar concentrations, 2-APB acts as a functional antagonist of IP3 receptors, inhibiting the release of Ca²⁺ from the endoplasmic reticulum (ER).[1][2] The reported IC50 value for this inhibition is approximately 42 µM.[1][2] This inhibitory action is non-competitive with IP3, as 2-APB does not affect the binding of IP3 to its receptor. This suggests an allosteric mechanism of inhibition or an interaction with the channel pore.
1.2. Isoform Selectivity:
Studies have revealed that 2-APB exhibits a degree of selectivity for different IP3R isoforms. It has been shown to be a more potent inhibitor of IP3R1 compared to IP3R2 and IP3R3.[3] For instance, at a concentration of 50 µM, 2-APB can cause a significant decrease in the IP3 sensitivity of IP3R1, while having no significant effect on IP3R2 or IP3R3.[3] Higher concentrations (e.g., 100 µM) are required to inhibit IP3R3, and even at these concentrations, IP3R2 may remain unaffected.[3]
1.3. Biphasic Modulation of Store-Operated Calcium Entry (SOCE):
A critical aspect of 2-APB's mechanism is its dual effect on store-operated calcium entry (SOCE), a process tightly linked to IP3R-mediated store depletion.
-
Potentiation at Low Concentrations: At low micromolar concentrations (typically ≤ 10 µM), 2-APB can potentiate SOCE.[4][5][6][7]
-
Inhibition at High Concentrations: At higher concentrations (generally ≥ 30-50 µM), 2-APB inhibits SOCE.[4][5][6][7]
This biphasic effect is independent of its action on IP3 receptors and is thought to involve direct modulation of the SOCE machinery, including STIM and Orai proteins.
1.4. Off-Target Effects:
The utility of 2-APB as a specific IP3R modulator is limited by its numerous off-target effects, which include:
-
Inhibition of SERCA pumps: 2-APB can inhibit the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pumps responsible for refilling ER Ca²⁺ stores.[2]
-
Modulation of TRP channels: It has complex and concentration-dependent effects on various Transient Receptor Potential (TRP) channels.[1][8]
-
Blockade of Gap Junctions: 2-APB can block gap junction channels, with varying IC50 values for different connexin subtypes.[3]
Quantitative Data Presentation
The following table summarizes the key quantitative data regarding the effects of 2-APB on IP3 receptors and related cellular processes.
| Parameter | Value | Cell Type/System | Reference |
| IP3R Inhibition | |||
| IC50 | 42 µM | Not specified | [2] |
| Inhibition of IP3-evoked Ca2+ release | 50 µM (sevenfold decrease in IP3 sensitivity) | Permeabilized DT40-IP3R1 cells | [3] |
| No significant effect on IP3-evoked Ca2+ release | 50 µM | Permeabilized DT40-IP3R2 or DT40-IP3R3 cells | [3] |
| Inhibition of IP3R3 | 100 µM | Permeabilized DT40-IP3R3 cells | [3] |
| No effect on IP3-evoked Ca2+ release via IP3R2 | 100 µM | Permeabilized DT40-IP3R2 cells | [3] |
| Store-Operated Ca2+ Entry (SOCE) | |||
| Potentiation of SOCE | ≤ 10 µM (typically 1-5 µM) | Various cell lines | [4][5][6][7] |
| Inhibition of SOCE | ≥ 10 µM (typically ≥30-50 µM) | Various cell lines | [4][5][6][7] |
| IC50 for SOCE inhibition in HeLa cells | 6.5 ± 0.3 μM | HeLa cells | [9] |
| EC50 for SOCE activation in HeLa cells | 3.3 ± 3.5 μM | HeLa cells | [9] |
| Other Targets | |||
| Inhibition of SERCA pumps | Yes (concentration-dependent) | Not specified | [2] |
| Modulation of TRP channels | Yes (complex, concentration-dependent effects) | Not specified | [1][8] |
| Block of gap junctions (e.g., Cx36) | IC50 ~3 µM | Neuronal cells | [3] |
| Block of gap junctions (e.g., Cx43) | IC50 ~50 µM | Not specified | [3] |
Visualizing the Signaling Pathways and Workflows
To better understand the complex interactions of 2-APB, the following diagrams illustrate the key signaling pathways and experimental workflows.
Figure 1. Simplified signaling pathway of IP3-mediated calcium release and the modulatory points of 2-APB.
Figure 2. General experimental workflow for measuring the effect of 2-APB on IP3-mediated calcium release using Fura-2 AM.
Detailed Experimental Protocols
4.1. Measurement of IP3-Mediated Calcium Release using Fura-2 AM
This protocol describes the measurement of intracellular Ca²⁺ concentration changes in response to an IP3-generating agonist in the presence or absence of 2-APB.[10]
Materials:
-
Adherent mammalian cell line of interest (e.g., HEK293, HeLa)
-
Glass-bottom dishes or 96-well black, clear-bottom plates
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
2-Aminoethoxydiphenyl borate (2-APB)
-
IP3-generating agonist (e.g., carbachol, ATP, histamine)
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
HBSS without Ca²⁺ and Mg²⁺
-
DMSO
-
Fluorescence microscope or plate reader equipped for ratiometric imaging (340 nm and 380 nm excitation, ~510 nm emission)
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes or 96-well plates to achieve 70-80% confluency on the day of the experiment.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution in HBSS. A typical final concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127.
-
Wash cells once with HBSS.
-
Incubate cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
-
Washing: Wash the cells twice with HBSS to remove extracellular dye.
-
De-esterification: Incubate the cells in HBSS for 30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM.
-
2-APB Incubation:
-
Prepare working solutions of 2-APB in HBSS at the desired concentrations (e.g., 1, 10, 50, 100 µM) from a stock solution in DMSO. Include a vehicle control (DMSO).
-
Replace the HBSS with the 2-APB or vehicle solutions and incubate for 10-20 minutes.
-
-
Calcium Imaging:
-
Mount the dish or plate on the microscope or plate reader.
-
Acquire a stable baseline fluorescence reading, alternating excitation between 340 nm and 380 nm.
-
Add the IP3-generating agonist to the cells and continue recording the fluorescence changes until the signal returns to baseline.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm (F340/F380) for each time point.
-
Plot the F340/F380 ratio as a function of time to visualize the Ca²⁺ transient.
-
Compare the peak amplitude and area under the curve of the Ca²⁺ transients in the presence and absence of 2-APB to quantify its inhibitory effect.
-
4.2. Cell Permeabilization for Studying IP3 Receptors
This protocol allows for the direct application of IP3 and other non-membrane-permeable substances to the intracellular environment to study IP3R function.
Materials:
-
Cell suspension
-
Permeabilization buffer (e.g., containing a low concentration of a mild detergent like digitonin (B1670571) or saponin)
-
Intracellular-like medium (high K⁺, low Na⁺, with EGTA to buffer Ca²⁺)
-
IP3
-
2-APB
-
Fluorescent Ca²⁺ indicator (e.g., Fluo-4, Calcium Green)
Procedure:
-
Cell Preparation: Harvest cells and wash them in a suitable buffer (e.g., PBS).
-
Permeabilization:
-
Resuspend the cell pellet in the permeabilization buffer. The optimal concentration of the detergent and incubation time should be determined empirically for each cell type to ensure permeabilization of the plasma membrane without damaging the ER membrane.
-
Incubate for a short period (e.g., 5-10 minutes) on ice.
-
-
Washing: Wash the permeabilized cells with the intracellular-like medium to remove the permeabilizing agent and extracellular components.
-
Assay:
-
Resuspend the permeabilized cells in the intracellular-like medium containing the fluorescent Ca²⁺ indicator.
-
Add 2-APB or vehicle and incubate for a defined period.
-
Add a known concentration of IP3 to stimulate Ca²⁺ release.
-
Monitor the fluorescence changes using a fluorometer or fluorescence microscope.
-
-
Data Analysis: Quantify the IP3-induced Ca²⁺ release in the presence and absence of 2-APB to determine its inhibitory effect.
4.3. Patch-Clamp Electrophysiology of Single IP3R Channels
This advanced technique allows for the direct measurement of ion flow through individual IP3R channels, providing insights into their gating properties. The "excised inside-out patch" configuration from isolated cell nuclei is a common approach.[4][9]
Materials:
-
Isolated cell nuclei (from a cell line expressing the IP3R isoform of interest)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pulling patch pipettes
-
Pipette solution (intracellular-like, containing the desired concentrations of IP3, Ca²⁺, and other modulators)
-
Bath solution (extracellular-like)
Procedure:
-
Nuclei Isolation: Isolate nuclei from the chosen cell line using established protocols.
-
Pipette Preparation: Pull and fire-polish borosilicate glass capillaries to create patch pipettes with a resistance of 5-10 MΩ.
-
Patch Formation:
-
Fill the patch pipette with the pipette solution.
-
Under visual guidance using a microscope, carefully approach an isolated nucleus with the patch pipette.
-
Apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the outer nuclear membrane.
-
-
Patch Excision:
-
Carefully pull the pipette away from the nucleus to excise a patch of the nuclear membrane, resulting in an "inside-out" configuration where the cytoplasmic face of the IP3R is exposed to the bath solution.
-
-
Single-Channel Recording:
-
Apply a constant holding potential across the patch (e.g., 0 mV).
-
Record the single-channel currents as the IP3Rs in the patch open and close.
-
The composition of the bath solution can be changed to study the effects of different ligands (e.g., 2-APB, Ca²⁺, ATP) on channel activity.
-
-
Data Analysis:
-
Analyze the single-channel recordings to determine parameters such as channel open probability (Po), mean open and closed times, and single-channel conductance.
-
Compare these parameters in the presence and absence of 2-APB to characterize its effect on IP3R gating.
-
Conclusion
2-Aminoethoxydiphenyl borate is a valuable but complex pharmacological tool for the study of IP3 receptor-mediated calcium signaling. Its inhibitory effect on IP3Rs, particularly IP3R1, is well-documented. However, researchers and drug development professionals must remain cognizant of its biphasic modulation of SOCE and its numerous off-target effects. Careful dose-response experiments and the use of complementary, more specific inhibitors are crucial for the accurate interpretation of data obtained using 2-APB. The detailed protocols provided in this guide offer a starting point for the rigorous investigation of the multifaceted actions of this compound on intracellular calcium dynamics.
References
- 1. Single-channel recording of inositol trisphosphate receptor in the isolated nucleus of a muscle cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. personal.utdallas.edu [personal.utdallas.edu]
- 3. docs.axolbio.com [docs.axolbio.com]
- 4. Patch-Clamp Electrophysiology of Intracellular Ca2+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recording single-channel activity of inositol trisphosphate receptors in intact cells with a microscope, not a patch clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Chapter 4 Patch clamp techniques for single channel and whole-cell recording | Semantic Scholar [semanticscholar.org]
- 7. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 8. itu.int [itu.int]
- 9. Single-channel inositol 1,4,5-trisphosphate receptor currents revealed by patch clamp of isolated Xenopus oocyte nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
